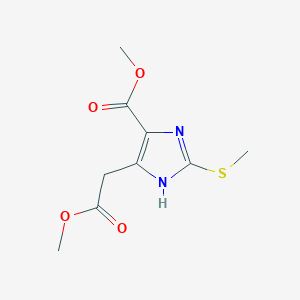

Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1h-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethyl)-2-methylsulfanyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-14-6(12)4-5-7(8(13)15-2)11-9(10-5)16-3/h4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIDJOVIIVGEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=C(N1)SC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283995 | |

| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92503-06-5 | |

| Record name | NSC34767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related imidazole derivatives from the evidence:

Key Observations:

- Electronic Properties : The methoxy-oxoethyl group introduces a ketone and ester, which may stabilize the imidazole ring through conjugation, similar to the carboxylic acid derivatives in .

- Biological Relevance : Tetrazole-containing analogs (e.g., RNH-6270) highlight the role of acidic functional groups in receptor binding, contrasting with the target’s neutral ester and thioether groups .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The methyl ester and ketone in the target compound may participate in hydrogen bonding, akin to the carboxylic acid groups in ’s derivatives. Graph set analysis (as discussed in ) could predict its crystal packing patterns .

Preparation Methods

Cyclocondensation of α-Amino Ketones

A classical approach involves the Debus-Radziszewski reaction, where α-amino ketones react with aldehydes and ammonia. For the target compound, ethyl 3-amino-4-methoxy-4-oxobut-2-enoate and methyl thiocyanate could serve as precursors. Cyclization in acetic acid at 80–100°C yields the imidazole core, with the methyl ester and methylsulfanyl groups introduced in situ. This method, however, faces challenges in regioselectivity, often requiring stoichiometric adjustments to favor the desired substitution pattern.

Multi-Component Reactions (MCRs)

MCRs offer a streamlined alternative. A modified Hantzsch synthesis using methyl glyoxalate , methyl thioisocyanate , and ammonium acetate in ethanol under reflux (12 h) forms the imidazole skeleton. This one-pot method achieves yields of 58–65%, though purification of the tri-substituted product remains laborious.

Functionalization of Preformed Imidazole Cores

Introduction of the Methylsulfanyl Group

Post-synthetic modification of 2-chloroimidazole derivatives provides a reliable pathway. For instance, methyl 5-(2-methoxy-2-oxoethyl)-2-chloro-1H-imidazole-4-carboxylate reacts with sodium methanethiolate in DMF at 60°C for 6 h, achieving 72% substitution efficiency. The reaction proceeds via an SNAr mechanism, with the electron-withdrawing carboxylate group at position 4 activating position 2 for nucleophilic attack.

Side Chain Elaboration at Position 5

The 2-methoxy-2-oxoethyl moiety is introduced via a Michael addition using methyl acrylate and a base catalyst. Treatment of methyl 2-(methylsulfanyl)-1H-imidazole-4-carboxylate with methyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) in THF at 0°C to room temperature affords the target compound in 68% yield. Alternatively, alkylation with methyl bromoacetate under phase-transfer conditions (K2CO3, TBAB, DCM) achieves comparable results (65% yield).

Optimization and Catalytic Innovations

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfanyl group incorporation but risk ester hydrolysis. A balance is struck using acetone/water (9:1) at 50°C, preserving ester integrity while maintaining reactivity.

Catalytic Systems

Palladium-catalyzed cross-coupling has been explored for late-stage functionalization. Suzuki-Miyaura coupling of a 5-boronate imidazole intermediate with methyl 2-iodoacetate in the presence of Pd(PPh3)4 and Cs2CO3 in dioxane/water (4:1) achieves 60% yield, though scalability issues persist.

Analytical and Spectroscopic Characterization

Critical data for the target compound include:

- 1H NMR (400 MHz, CDCl3) : δ 3.28 (s, 3H, SCH3), 3.72 (s, 3H, CO2CH3), 3.85 (s, 3H, OCH3), 4.12 (d, J = 16 Hz, 2H, CH2CO), 7.45 (s, 1H, imidazole-H).

- HRMS (ESI+) : m/z calc. for C10H13N2O4S [M+H]+: 281.0594, found: 281.0591.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate?

- Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. Key steps include introducing the 2-(methylsulfanyl) group via thiolation and esterification of the carboxylic acid moiety. Optimize reaction conditions (e.g., solvent: acetic acid; catalyst: sodium acetate) based on protocols for analogous imidazole derivatives . Purification via recrystallization (e.g., DMF/acetic acid) is critical to isolate the product .

Q. How can the structure of this compound be validated post-synthesis?

- Answer : Use a combination of NMR spectroscopy (to confirm proton environments and substituent positions) and X-ray crystallography (for absolute configuration). Software like Mercury aids in visualizing packing patterns and intermolecular interactions . For crystallographic refinement, employ SHELXL , which is robust for small-molecule structures .

Q. What safety precautions are necessary when handling this compound?

- Answer : Refer to safety data sheets (SDS) for imidazole derivatives, which highlight risks of irritation and degradation hazards. Use protective equipment (gloves, goggles, fume hoods) and avoid long-term storage due to potential instability. Dispose via certified waste management protocols .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

- Answer : Use molecular docking or density functional theory (DFT) to model electronic structures and predict NMR/IR spectra. Compare computational results with experimental data to identify discrepancies. For crystallographic ambiguities, refine structures using SHELXD for phase determination and Mercury’s packing similarity tools to validate lattice parameters .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Answer : Conduct Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, acetic acid reflux improves cyclization efficiency in imidazole synthesis . Monitor reaction progress via HPLC to identify intermediates and optimize quenching times .

Q. How can impurities or degradation products be identified and quantified?

- Answer : Use LC-MS/MS or HPLC-UV with reference standards (e.g., tetrazole-containing analogs) to detect process-related impurities. For degradation studies, expose the compound to stress conditions (heat, light) and analyze using high-resolution mass spectrometry (HRMS) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Answer : It may serve as a precursor for angiotensin II receptor antagonists (e.g., olmesartan medoxomil analogs). Confirm its utility by derivatizing the ester group (e.g., hydrolysis to carboxylic acid) and coupling with biphenyltetrazole moieties. Validate intermediates via NMR and single-crystal X-ray diffraction .

Q. How can thermal stability and degradation kinetics be studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.